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Introduction
BIBF0775, also known as Nintedanib, is a potent, orally available, small-molecule inhibitor of

multiple receptor tyrosine kinases (RTKs). It effectively targets the vascular endothelial growth

factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived

growth factor receptors (PDGFRs).[1][2] By competitively binding to the ATP-binding pocket of

these kinases, Nintedanib blocks the downstream signaling pathways that are crucial for cell

proliferation, migration, and angiogenesis. These pathways are often dysregulated in various

cancers and fibrotic diseases, making BIBF0775 a molecule of significant interest in drug

discovery and development.

High-throughput screening (HTS) is a critical methodology in early-stage drug discovery,

enabling the rapid screening of large compound libraries to identify potential therapeutic

agents.[3] This document provides detailed application notes and protocols for the use of

BIBF0775 in HTS assays, along with its inhibitory data and the signaling pathways it

modulates.

Data Presentation: Inhibitory Activity of BIBF0775
The inhibitory potency of BIBF0775 against its target kinases is a key parameter in HTS

assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values

of BIBF0775 for various receptor tyrosine kinases.
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Target Kinase IC50 (nM)

VEGFR Family

VEGFR1 34

VEGFR2 13[4]

VEGFR3 13[4]

FGFR Family

FGFR1 69[4]

FGFR2 37[4]

FGFR3 108[4]

PDGFR Family

PDGFRα 59[4]

PDGFRβ 65[4]

Signaling Pathways Modulated by BIBF0775
BIBF0775 exerts its therapeutic effects by inhibiting the signaling cascades initiated by the

binding of growth factors to their respective receptors on the cell surface. The diagram below

illustrates the key signaling pathways affected by BIBF0775.
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Caption: BIBF0775 inhibits VEGFR, FGFR, and PDGFR signaling pathways.

Experimental Protocols for High-Throughput
Screening
The following are generalized yet detailed protocols for HTS assays to evaluate the inhibitory

activity of BIBF0775 against its target kinases. These protocols can be adapted to specific
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laboratory automation and detection instrumentation.

General HTS Workflow
The workflow for a typical kinase HTS assay involving an inhibitor like BIBF0775 is outlined

below.
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Caption: General workflow for a kinase HTS assay.
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Protocol 1: VEGFR-2 Kinase Assay (ADP-Glo™)
This protocol is designed to measure the activity of VEGFR-2 by quantifying the amount of ADP

produced during the kinase reaction using the ADP-Glo™ Kinase Assay technology.

Reagents and Materials:

Recombinant human VEGFR-2 kinase domain

Poly(Glu,Tyr) 4:1 substrate

ATP

BIBF0775 (or other test compounds)

ADP-Glo™ Kinase Assay Kit (Promega)

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

384-well white assay plates

Multichannel pipettes or automated liquid handling system

Plate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare serial dilutions of BIBF0775 in 100% DMSO. A typical

starting concentration is 10 mM. Further dilute the compounds in kinase buffer to the desired

final concentrations.

Assay Plate Preparation: Dispense 2.5 µL of the diluted BIBF0775 or control (DMSO vehicle)

into the wells of a 384-well plate.

Kinase Addition: Add 2.5 µL of VEGFR-2 kinase solution (prepared in kinase buffer) to each

well.

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
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Reaction Initiation: Add 5 µL of a substrate/ATP mixture (prepared in kinase buffer) to each

well to start the kinase reaction. The final concentrations should be at the Km for ATP and an

optimized concentration for the substrate.

Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well.

Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the

remaining ATP.[5]

ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to

each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and

generate a luminescent signal.[5]

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: Calculate the percent inhibition for each concentration of BIBF0775 and

determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: FGFR-1 Kinase Assay (LanthaScreen™ TR-
FRET)
This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

assay to measure the inhibition of FGFR-1.

Reagents and Materials:

Recombinant human FGFR-1 kinase (GST-tagged)

ULight™-labeled substrate peptide

Europium-labeled anti-phospho specific antibody

ATP

BIBF0775 (or other test compounds)

LanthaScreen™ Eu Kinase Binding Assay reagents (Thermo Fisher Scientific)
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Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

384-well black assay plates

TR-FRET compatible plate reader

Procedure:

Compound Preparation: Prepare serial dilutions of BIBF0775 in 100% DMSO and then dilute

in kinase buffer.

Assay Plate Preparation: Add 5 µL of diluted BIBF0775 or control to the wells of a 384-well

plate.

Kinase/Substrate Addition: Add 5 µL of a mixture containing FGFR-1 kinase and ULight™-

labeled substrate to each well.

Reaction Initiation: Add 5 µL of ATP solution to each well to start the reaction.

Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

Reaction Termination and Detection: Add 5 µL of a solution containing EDTA (to stop the

reaction) and the Europium-labeled antibody in TR-FRET dilution buffer.

Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody

binding.

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665

nm and 615 nm.

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and then

determine the percent inhibition and IC50 value for BIBF0775.

Protocol 3: PDGFR-β Kinase Assay (Radiometric)
This protocol describes a traditional radiometric assay to measure the activity of PDGFR-β by

quantifying the incorporation of ³³P from [γ-³³P]ATP into a substrate.
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Reagents and Materials:

Recombinant human PDGFR-β kinase

Poly(Glu, Tyr) 4:1 substrate

[γ-³³P]ATP

Non-radioactive ATP

BIBF0775 (or other test compounds)

Kinase Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂)

Phosphoric acid (0.5%)

Filter plates (e.g., P81 phosphocellulose plates)

Scintillation counter

Procedure:

Compound Preparation: Prepare serial dilutions of BIBF0775 in 100% DMSO and then dilute

in kinase buffer.

Assay Plate Preparation: Add test compounds or controls to the wells of a 96-well plate.

Reaction Mix Preparation: Prepare a reaction mixture containing PDGFR-β kinase and the

poly(Glu, Tyr) substrate in kinase buffer.

Reaction Initiation: Add the reaction mixture to the wells. Initiate the reaction by adding a

mixture of [γ-³³P]ATP and non-radioactive ATP.

Kinase Reaction: Incubate the plate for 40 minutes at room temperature.[6]

Reaction Termination: Stop the reaction by adding 0.5% phosphoric acid.

Substrate Capture: Transfer an aliquot of the reaction mixture to a filter plate. The

phosphorylated substrate will bind to the filter.
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Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated

[γ-³³P]ATP.

Data Acquisition: Dry the filter plate, add scintillation fluid, and count the radioactivity in a

scintillation counter.

Data Analysis: Determine the amount of ³³P incorporated and calculate the percent inhibition

for each BIBF0775 concentration to derive the IC50 value.

Assay Quality Control: Z'-Factor
A critical parameter for validating the quality and robustness of an HTS assay is the Z'-factor.[7]

[8] It is a statistical measure of the separation between the positive and negative controls in an

assay.

Calculation: The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

μ_p = mean of the positive control

σ_p = standard deviation of the positive control

μ_n = mean of the negative control

σ_n = standard deviation of the negative control

Interpretation:

Z' > 0.5: An excellent assay, suitable for HTS.[7][9]

0 < Z' < 0.5: A marginal assay that may require optimization.[7]

Z' < 0: The assay is not suitable for screening.[10]
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For the kinase inhibition assays described, the positive control would typically be the kinase

reaction with no inhibitor (DMSO vehicle only), representing 0% inhibition. The negative control

would be the background signal, either with a known potent inhibitor at a high concentration or

without the kinase enzyme, representing 100% inhibition. A robust HTS assay for BIBF0775
should consistently yield a Z'-factor greater than 0.5.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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